molecular formula C19H20BrN3 B14858194 4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide

4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide

Cat. No.: B14858194
M. Wt: 370.3 g/mol
InChI Key: FKLPTFXCKWUPNH-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide is a complex organic compound that features a quinoline core substituted with piperidine and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the piperidine and pyridine groups through nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated quinoline derivatives.

Scientific Research Applications

4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline
  • 4-(Piperidin-1-yl)-2-(pyridin-3-yl)quinoline
  • 4-(Piperidin-1-yl)-2-(pyridin-4-yl)quinoline

Uniqueness

4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure may confer specific properties, such as enhanced solubility and stability, which can be advantageous in various applications.

Properties

Molecular Formula

C19H20BrN3

Molecular Weight

370.3 g/mol

IUPAC Name

4-piperidin-1-yl-2-pyridin-2-ylquinoline;hydrobromide

InChI

InChI=1S/C19H19N3.BrH/c1-6-12-22(13-7-1)19-14-18(17-10-4-5-11-20-17)21-16-9-3-2-8-15(16)19;/h2-5,8-11,14H,1,6-7,12-13H2;1H

InChI Key

FKLPTFXCKWUPNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4.Br

Origin of Product

United States

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